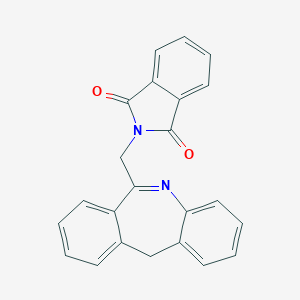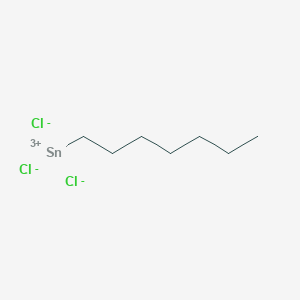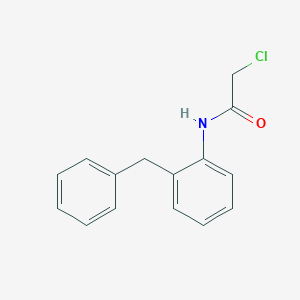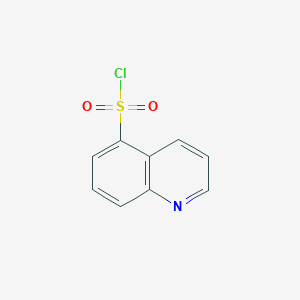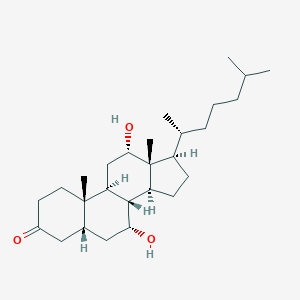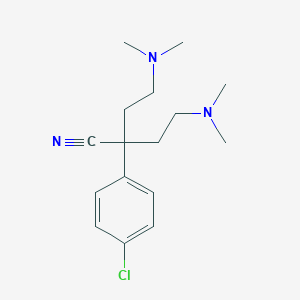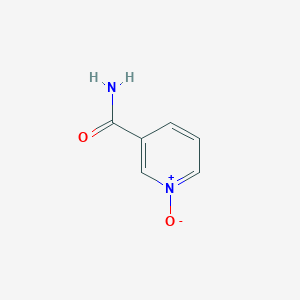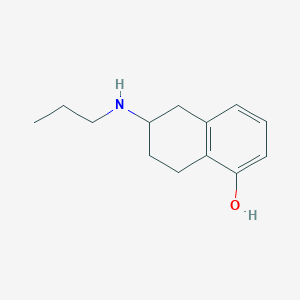
rac-5,6,7,8-Tetrahydro-6-(propylamino)-1-naphthalenol
概要
説明
6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL is an organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a propylamino group attached to the naphthalene ring, which is partially hydrogenated
科学的研究の応用
6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It is indicated that this compound is an intermediate in the production of antipsychotic agents and antiparkinson medications . Therefore, it can be inferred that its targets may include receptors or enzymes involved in neurological pathways.
Biochemical Pathways
Considering its role in the production of antipsychotic and antiparkinson medications , it may be involved in pathways related to neurotransmitter synthesis, release, reuptake, or receptor binding.
Result of Action
Given its role in the production of antipsychotic and antiparkinson medications , it may have effects on neuronal signaling and potentially contribute to the alleviation of symptoms associated with these conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL typically involves the following steps:
Nitration and Reduction: The starting material, naphthalene, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.
Alkylation: The amino group is then alkylated with propyl halide to form the propylamino derivative.
Hydrogenation: The naphthalene ring is partially hydrogenated to form the tetrahydronaphthalene structure.
Hydroxylation: Finally, the hydroxyl group is introduced at the first position of the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
化学反応の分析
Types of Reactions
6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be further hydrogenated to fully saturate the naphthalene ring.
Substitution: The propylamino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are used under basic conditions.
Major Products
Oxidation: Formation of 6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-one.
Reduction: Formation of fully hydrogenated naphthalene derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
- 6-(Methylamino)-5,6,7,8-tetrahydronaphthalen-1-OL
- 6-(Ethylamino)-5,6,7,8-tetrahydronaphthalen-1-OL
- 6-(Butylamino)-5,6,7,8-tetrahydronaphthalen-1-OL
Uniqueness
6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-OL is unique due to the specific length and structure of its propylamino group, which can influence its reactivity and interactions with other molecules. This uniqueness can result in distinct biological activities and applications compared to its analogs with different alkyl groups.
特性
IUPAC Name |
6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15/h3-5,11,14-15H,2,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYPZWCFSAHTQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438906 | |
| Record name | 6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78950-82-0 | |
| Record name | 6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



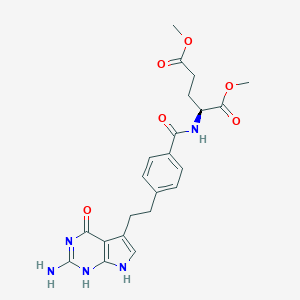
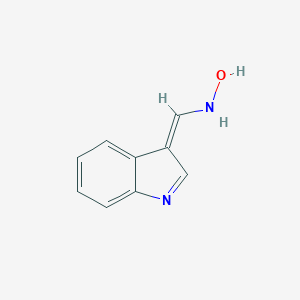
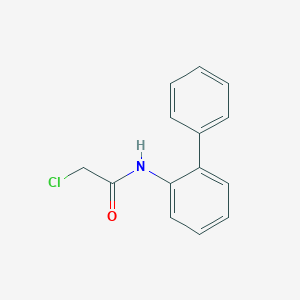

![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)
